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1,3-dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one

Textile finishing Formaldehyde release Contact dermatitis

1,3-Dihydroxymethyl-4,5-dihydroxy-imidazol-2-one (CAS 1854-26-8), industrially known as dimethyloldihydroxyethyleneurea (DMDHEU) or 2D resin, is a glyoxal-based N-methylol crosslinking agent belonging to the imidazolidinone class. It is the most widely used durable-press finishing agent for cellulosic textiles, accounting for the majority of wrinkle-resistant cotton garment production worldwide.

Molecular Formula C5H8N2O5
Molecular Weight 176.13 g/mol
Cat. No. B13402014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one
Molecular FormulaC5H8N2O5
Molecular Weight176.13 g/mol
Structural Identifiers
SMILESC(N1C(=C(N(C1=O)CO)O)O)O
InChIInChI=1S/C5H8N2O5/c8-1-6-3(10)4(11)7(2-9)5(6)12/h8-11H,1-2H2
InChIKeyUQWXDUXKEWMFAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one (DMDHEU) — Compound Identity, Class, and Industrial Significance


1,3-Dihydroxymethyl-4,5-dihydroxy-imidazol-2-one (CAS 1854-26-8), industrially known as dimethyloldihydroxyethyleneurea (DMDHEU) or 2D resin, is a glyoxal-based N-methylol crosslinking agent belonging to the imidazolidinone class . It is the most widely used durable-press finishing agent for cellulosic textiles, accounting for the majority of wrinkle-resistant cotton garment production worldwide [1]. The compound contains two reactive N-methylol groups and a 4,5-dihydroxy functionality on the imidazolidinone ring, enabling covalent crosslinking with cellulose hydroxyls via etherification under acidic catalysis at elevated temperatures (typically 140–180 °C) [2]. Beyond textiles, DMDHEU has established a significant role in chemical wood modification, where it penetrates the cell wall and imparts dimensional stability and biological decay resistance to non-durable timber species [3]. The compound is supplied as a colourless to pale yellow aqueous solution (40–65% active content) with a shelf life of approximately 12 months when stored at 4–40 °C under slightly acidic conditions .

Why Generic Substitution of 1,3-Dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one Fails: Evidence-Based Differentiation from Analogs


Although multiple N-methylol crosslinking agents share a common reaction mechanism with cellulose, they exhibit quantitatively divergent profiles across the dimensions that govern industrial selection: formaldehyde release, storage stability, degree of curing, hydrolysis resistance, and treated-material durability. Unmodified DMDHEU releases formaldehyde at <100 ppm (classified as 'Low'), whereas earlier-generation agents such as dimethylol urea (DMU) and urea-formaldehyde exceed 1,000 ppm ('High'), a ≥10-fold difference that directly determines regulatory compliance and skin sensitization risk [1]. In pad-bath storage stability, DMDHEU remains stable under acidic conditions (pH 3–6), enabling post-cure and delayed-cure processing; its closest analog dimethylol ethylene urea (DMEU) is not stable at any pH and self-condenses within approximately two days, precluding these economically important process configurations [2]. Furthermore, formaldehyde-free alternatives such as citric acid and BTCA achieve inferior durable-press ratings (DP ~3 vs. DMDHEU DP >3 to ≥3.5) and poorer crease recovery angles, forcing a direct trade-off between formaldehyde exposure risk and finished-fabric performance that cannot be resolved by simple one-to-one substitution [3]. These multidimensional performance gaps establish DMDHEU as the benchmark against which alternatives must be measured, not merely one interchangeable option among many.

Quantitative Differentiation Evidence for 1,3-Dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one (DMDHEU) vs. Analog Comparators


Formaldehyde Release Classification: DMDHEU vs. Urea-Formaldehyde (DMU) and Melamine Formaldehyde Resins

In standardized dermatological classification of textile finishing resins, unmodified DMDHEU (Fixapret CPN) exhibits a formaldehyde release of <100 ppm, classified as 'Low,' whereas urea-formaldehyde (DMU) and melamine formaldehyde resins release >1,000 ppm, classified as 'High' [1]. This represents at minimum a ten-fold quantitative difference in formaldehyde off-gassing from finished fabrics. The classification hierarchy is: DMDHEU (Low, <100 ppm) > DMDHEU modified/blended with glycols (Very Low, <30 ppm) > methylated DMDHEU (Very Low, <30 ppm) > dimethyl dihydroxyethylene urea (None), contrasted with DMU and melamine formaldehyde (High, >1,000 ppm). In clinical patch-test data on 398 patients (260 women, 138 men), DMDHEU 4.5% aqueous elicited positive reactions in only 2.3% of patients tested, compared to formaldehyde 1% aqueous at 7.2% [1].

Textile finishing Formaldehyde release Contact dermatitis Regulatory compliance

Durable Press (DP) Rating: Modified DMDHEU vs. Citric Acid on Cotton Fabric

In a systematic comparison using Box-Behnken experimental design with response surface methodology, cotton fabric finished with modified DMDHEU achieved a DP rating >3 and close to or equal to 3.5, whereas comparable treatments with citric acid achieved a DP rating of approximately 3 [1]. The control (unfinished) fabric DP rating was 1.5. Citric acid required higher curing temperatures (180 °C) and developed problematic yellowness due to dehydration to unsaturated acids (itaconic, aconitic), which was absent in the modified DMDHEU process [1]. In a separate four-agent comparative study (modified DMDHEU, citric acid, BTCA, maleic acid), DMDHEU demonstrated both the highest DP rating and the best improvement in crease recovery angle, although with the poorest strength retention [2]. BTCA showed the best strength retention but the poorest crease recovery, while citric acid and maleic acid occupied intermediate positions [2].

Durable press finishing DP rating Citric acid Cotton crosslinking Box-Behnken experimental design

Pad-Bath Storage Stability: DMDHEU vs. DMEU Under Acidic to Neutral pH Conditions

In a systematic investigation of pad-bath pH effects on finish stability, DMDHEU demonstrated stability on cotton fabric under acidic conditions (pH 3–6), whereas DMEU, a more reactive N-methylol finish, was not stable at any pH tested [1]. DMEU padded from baths at pH 6–10 was stable on fabric for approximately two days only; as pH decreased from 6 to 3, formation of water-soluble oligomers and water-insoluble polymers increased significantly [1]. This differential stability enables DMDHEU to be used in post-cure (delayed-cure) finishing operations when applied from slightly acidic pad-baths, a commercially critical process configuration where garment manufacturers apply the finish at the textile mill, store the sensitized fabric, and activate the crosslinking cure only after garment construction [1].

Pad-bath stability Post-cure finishing DMEU pH-dependent reactivity Delayed-cure processing

Degree of Curing and Finishing Effect: DMDHEU vs. DMDMEU on Polyester/Cotton Blended Fabric

In a comparative study of resin type and curing temperature on polyester/cotton (P/C) blended fabric durable-press finishing, dimethyloldimethoxyethylene urea (DMDMEU) was more effective than DMDHEU at reducing the amount of free formaldehyde, but DMDHEU was more effective than DMDMEU when degree of curing and overall finishing effect were additionally considered as composite performance criteria [1]. This trade-off demonstrates that lower formaldehyde release (the DMDMEU advantage) comes at the cost of reduced crosslinking efficiency and inferior finished-fabric properties, measured through acetone-extractable matter as an index of degree of curing [1]. The results position DMDHEU as the balanced-performance benchmark: superior curing efficiency with formaldehyde release that, while higher than DMDMEU, remains within the 'Low' classification and is addressable through scavenger addition or partial methylation [1].

Degree of curing DMDMEU Polyester/cotton blend Free formaldehyde Acetone extraction test

Biological Durability of DMDHEU-Modified Wood: Durability Class Improvement vs. Untreated Scots Pine Sapwood

In a comparative study of wood modification agents, Scots pine (Pinus sylvestris) sapwood treated with DMDHEU improved from natural durability class DC 5 ('not durable') to DC 1–2 ('very durable to durable') under both laboratory and field test conditions [1]. This durability improvement was confirmed across multiple assessment methods including mass loss (ML) by fungal decay, with DMDHEU-treated specimens consistently exhibiting mass loss values placing them in the highest durability categories. In a more recent investigation on large-diameter pine treated with DMDHEU and tested against Coniophora puteana, Rhodonia placenta, and Trametes versicolor according to EN 113-2, all treatments achieved median mass loss <5%, classified as Durability Class 1 ('highly durable'), although DMDHEU showed larger deviation against C. puteana [2]. Both N-methylol (DMDHEU, mDMDHEU) and N-methyl (DMeDHEU) compounds improved durability, but the N-methylol compounds generally exhibited more consistent performance after cold-water leaching (EN 84), suggesting superior fixation and leach resistance [1].

Wood modification Fungal decay resistance Durability class Basidiomycetes EN 350

Evidence-Backed Application Scenarios for Procuring 1,3-Dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one (DMDHEU)


Wrinkle-Resistant Cotton and Cotton-Blend Garment Manufacturing with Regulated Formaldehyde Emission

DMDHEU is the crosslinking agent of choice for durable-press cotton and polyester/cotton blended apparel where the finished garment must meet a DP rating ≥3.5 for retail 'wrinkle-free' labeling while simultaneously complying with formaldehyde release limits of <100 ppm ('Low') per international textile ecology standards [1]. The compound's formaldehyde release classification (<100 ppm) provides a direct regulatory compliance advantage over urea-formaldehyde and melamine-formaldehyde resins (>1,000 ppm, 'High'), enabling brands to meet Oeko-Tex Standard 100 and similar ecolabel requirements without sacrificing the DP performance that citric acid and BTCA alternatives cannot reliably deliver (DP ~3 vs. >3.5) [1][2].

Post-Cure (Delayed-Cure) Textile Finishing Operations

DMDHEU's unique pad-bath stability under acidic conditions (pH 3–6) makes it the only commercially viable N-methylol finish for post-cure garment manufacturing workflows, where sensitized fabric must remain stable during storage, cutting, sewing, and pressing prior to the final oven cure [3]. The closest analog, DMEU, is not stable at any pH and self-condenses within approximately two days, precluding its use in delayed-cure operations [3]. This enables the dominant 'batch-to-garment' production model in the wrinkle-resistant apparel industry.

Chemical Wood Modification for Exterior-Grade Softwood Products

DMDHEU treatment elevates non-durable softwood species such as Scots pine (Pinus sylvestris) sapwood from Durability Class 5 ('not durable') to Durability Class 1–2 ('very durable to durable'), achieving median mass loss <5% when tested against basidiomycete decay fungi per EN 113-2 [4][5]. This 3–4 class durability improvement enables the substitution of tropical hardwoods and preservative-treated timber with modified regional softwoods in exterior applications including cladding, decking, and window joinery, aligning with sustainable forestry procurement policies [4].

Low-Formaldehyde Durable-Press Finishing with Scavenger-Optimized Formulations

For applications requiring formaldehyde release below Oeko-Tex Class I thresholds (<16–20 ppm for baby articles), DMDHEU can be formulated with formaldehyde scavengers (urea, ethylene glycol, dicyandiamide) to further reduce free formaldehyde while retaining superior degree of curing and finishing effect compared to the lower-formaldehyde analog DMDMEU [6]. This approach exploits DMDHEU's balanced curing efficiency and formaldehyde profile, achieving ultra-low formaldehyde emission without the curing performance penalty inherent to DMDMEU or the DP rating deficit of non-formaldehyde alternatives such as citric acid and DMeDHEU [2][6].

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